molecular formula C29H38O6 B14078474 Isosamarcandin angelate

Isosamarcandin angelate

Cat. No.: B14078474
M. Wt: 482.6 g/mol
InChI Key: UFPQYBAJCMMCRR-WSVATBPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isosamarcandin angelate can be synthesized through the semi-synthesis of sesquiterpene coumarins. One common method involves the isolation of the precursor compound, such as coladonin, from the chloroform extract of Ferula tunetana roots . The precursor is then subjected to oxidation reactions, such as the Jones oxidation, to form intermediates that can be further condensed with aryl aldehydes to produce various derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Ferula tingitana. The extraction process includes chromatography techniques to isolate and purify the compound .

Comparison with Similar Compounds

Isosamarcandin angelate is unique among sesquiterpene coumarins due to its specific structure and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

Molecular Formula

C29H38O6

Molecular Weight

482.6 g/mol

IUPAC Name

[6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C29H38O6/c1-7-18(2)26(31)35-24-13-14-28(5)22(27(24,3)4)12-15-29(6,32)23(28)17-33-20-10-8-19-9-11-25(30)34-21(19)16-20/h7-11,16,22-24,32H,12-15,17H2,1-6H3/b18-7-

InChI Key

UFPQYBAJCMMCRR-WSVATBPTSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Origin of Product

United States

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